

Comprehensive literature review on 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

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An In-Depth Technical Guide to **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Phenethylamine Derivative

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride belongs to the broad chemical class of substituted phenethylamines, a group of compounds based on the core phenethylamine structure. This class is renowned for its diverse pharmacological activities, encompassing central nervous system stimulants, hallucinogens, entactogens, and antidepressants.[1] The specific arrangement of substituents on the phenyl ring, as well as modifications to the ethylamine side chain, dictates the compound's interaction with biological targets and its resulting pharmacological profile.[1][2]

The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring suggests that this compound is a member of the methoxy-substituted phenethylamine family.[3] Compounds with this structural motif are known to interact with various receptors, most notably serotonin (5-HT) receptors, as well as adrenergic and dopamine receptors.[2][3][4] The N-methyl group on the amine further modifies its properties. This guide provides a comprehensive technical overview of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride**, from its

synthesis to its putative pharmacology and analytical characterization, offering a foundational resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

While specific experimental data for **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride** is not widely available in public literature, its properties can be inferred from its chemical structure and comparison with related compounds.

Property	Value (Predicted)	Source
IUPAC Name	1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride	PubChem
Molecular Formula	C10H16ClNO2	Inferred
Molecular Weight	217.7 g/mol	Inferred
Appearance	White to off-white crystalline solid	Inferred
Solubility	Soluble in water and polar organic solvents (e.g., methanol, ethanol)	Inferred

Synthesis and Manufacturing: A Proposed Pathway

The synthesis of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride** can be logically approached through a two-step process starting from the commercially available precursor, 2,3-dimethoxybenzaldehyde. This process involves a reductive amination reaction followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde

The key starting material, 2,3-dimethoxybenzaldehyde, can be synthesized via several reported methods. One efficient route involves the formylation of 1,2-dimethoxybenzene (o-dimethoxybenzene).

Protocol for Synthesis of 2,3-Dimethoxybenzaldehyde:

- To a reactor containing 1,2-dimethoxybenzene, add xylene as a solvent.
- While stirring at room temperature, add formaldehyde.
- After a brief stirring period, add anhydrous magnesium chloride and triethylamine.
- Heat the reaction mixture to 100°C and maintain for approximately 6 hours.
- Upon completion, the reaction mixture is worked up and purified to yield 2,3-dimethoxybenzaldehyde.^{[5][6]}

Step 2: Reductive Amination to Form the Free Base

The synthesized 2,3-dimethoxybenzaldehyde can then be converted to the target N-methylmethanamine via reductive amination. This is a standard and widely used method for forming amines from carbonyl compounds.

Protocol for Reductive Amination:

- Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent, such as methanol.
- Cool the solution to 0°C and slowly add a methanolic solution of methylamine. Stir for 1 hour at this temperature to form the intermediate imine.
- In a portion-wise manner, add a reducing agent, such as sodium borohydride, while maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Acidify the reaction mixture with dilute hydrochloric acid and remove the methanol under reduced pressure.
- Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent (e.g., ethyl acetate).

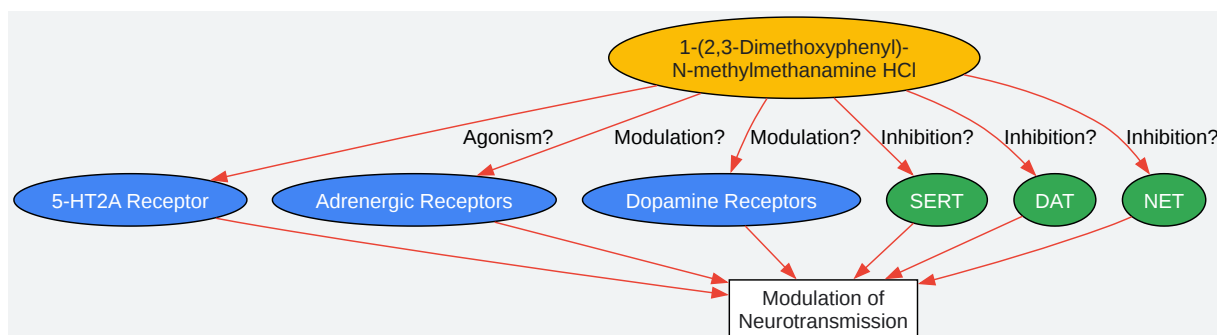
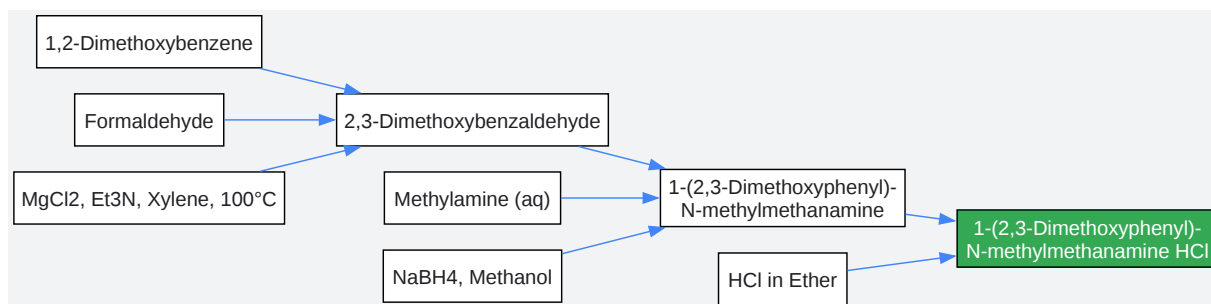
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine.^[7]

Step 3: Conversion to the Hydrochloride Salt

The final step is the conversion of the free base to its more stable and water-soluble hydrochloride salt.

Protocol for Hydrochloride Salt Formation:

- Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
- Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride**.



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Putative pharmacological targets and signaling pathways.

Analytical Methodologies

The characterization and quantification of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride** in both bulk material and biological matrices would rely on standard analytical techniques employed for small molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step may not be necessary, although it could improve chromatographic performance.

Exemplar GC-MS Protocol:

- **Sample Preparation:** Dissolve an accurately weighed amount of the hydrochloride salt in methanol to create a stock solution. Further dilute to a working concentration within the calibration range. For biological samples, a liquid-liquid or solid-phase extraction would be required to isolate the analyte from the matrix.
- **Instrumentation:** An Agilent 8890 GC coupled to a 7010B triple quadrupole GC/MS/MS or similar instrument would be suitable. [8]3. **Chromatographic Conditions:**
 - **Column:** A mid-polarity column, such as a DB-1701 (14% cyanopropylphenyl/86% dimethylpolysiloxane), would provide good separation. [8] * **Injection:** Splitless injection mode at 220°C. [8] * **Oven Program:** Start at a low temperature (e.g., 70°C), followed by a temperature ramp to a final temperature of around 280°C to ensure elution of the analyte. [9] * **Carrier Gas:** Helium at a constant flow rate. [8]4. **Mass Spectrometry Conditions:**
 - **Ionization:** Electron Ionization (EI) at 70 eV.
 - **Acquisition Mode:** Full scan for initial identification, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity. The mass spectrum of the 2,3-dimethoxybenzyl isomer may show a unique fragment ion at m/z 136. [10]

GC-MS Parameter	Suggested Value
Injection Mode	Splitless
Inlet Temperature	220-250°C
Oven Program	70°C, ramp to 280°C
Carrier Gas	Helium
MS Ionization	Electron Ionization (EI)

| Acquisition Mode | Full Scan / SIM / MRM |

Spectroscopic Analysis (FTIR and UV-Vis)

Spectroscopic methods can provide valuable information for structural confirmation.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** The FTIR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching, C=C stretching of the phenyl ring, C-O stretching of the methoxy groups, and N-H stretching of the secondary amine salt.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** The UV-Vis spectrum in a suitable solvent (e.g., methanol or water) would display absorption bands corresponding to the $\pi \rightarrow \pi^*$ transitions of the substituted benzene ring.

Conclusion and Future Directions

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a substituted phenethylamine with a unique substitution pattern that warrants further investigation. While its synthesis is achievable through established chemical transformations, its pharmacological profile remains to be elucidated. Future research should focus on in vitro receptor binding and functional assays to determine its affinity and efficacy at serotonin, dopamine, and adrenergic receptors. Furthermore, in vivo studies would be necessary to understand its pharmacokinetic and pharmacodynamic properties. The analytical methods outlined in this guide provide a solid foundation for the quality control and quantification of this compound in research and development settings.

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- To cite this document: BenchChem. [Comprehensive literature review on 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356231#comprehensive-literature-review-on-1-2-3-dimethoxyphenyl-n-methylmethanamine-hydrochloride>]

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